![molecular formula C11H14O3 B1629955 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde CAS No. 959237-03-7](/img/structure/B1629955.png)
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde
Overview
Description
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, also known as HIBA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. HIBA is a benzaldehyde derivative that contains a hydroxymethyl group and an isopropoxy group attached to the benzene ring. Its chemical formula is C11H14O3.
Scientific Research Applications
Cu(OAc)2-Catalyzed Remote Benzylic C(sp3)–H Oxyfunctionalization
A study by Jiang et al. (2014) discusses the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, which facilitates the transformation of 2,6-disubstituted 4-cresols, 4-alkylphenols, 4-hydroxybenzyl alcohols, and 4-hydroxybenzyl alkyl ethers into various aromatic carbonyl compounds. This methodology, leveraging atmospheric oxidation, presents a pathway for the functionalization of primary and secondary benzyl groups, highlighting the significance of 4-hydroxybenzaldehydes in pharmaceutical applications due to their atom economy and environmental friendliness Jiang et al., Green Chemistry, 2014.
Synthesis of New 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
Yüksek et al. (2005) describe the synthesis of new derivatives from reactions involving 3-ethoxy-4-hydroxybenzaldehyde. This work not only expands the repertoire of synthetic organic chemistry but also contributes to the understanding of the effects of solvents and molecular structure on acidity, providing insights valuable for the design of compounds with specific properties Yüksek et al., Molecules, 2005.
Excited-State Intramolecular Proton Transfer in O-Hydroxybenzaldehyde
Research by Migani et al. (2008) investigates the photostability of O-Hydroxybenzaldehyde (OHBA), a compound exhibiting excited-state intramolecular proton transfer (ESIPT). The study reveals an extended conical intersection seam associated with multiple decay paths, contributing to our understanding of photoprotective mechanisms in organic molecules, relevant for designing materials and molecules with tailored photophysical properties Migani et al., Journal of the American Chemical Society, 2008.
Isocyanide-Based Synthesis of 3,4-Dihydrocoumarin Derivatives
A novel isocyanide-based four-component reaction described by Shaabani et al. (2008) enables the efficient synthesis of 3,4-dihydrocoumarin derivatives from 2-hydroxybenzaldehyde and other reactants. This method stands out for its simplicity, catalyst-free process, and room temperature conditions, illustrating the compound's role in facilitating access to heterocyclic compounds Shaabani et al., Organic letters, 2008.
Oxidation of Piperonyl Alcohol to Heliotropine
A study by Borzatta et al. (2009) explores the synthesis of heliotropine (3,4-Methylenedioxybenzaldehyde) via the oxidation of piperonyl alcohol using paraformaldehyde. This process is crucial for producing compounds used in fragrance and pharmaceutical preparations, demonstrating the compound's significance in industrial applications Borzatta et al., Catalysis Today, 2009.
properties
IUPAC Name |
3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDMMRPSMKGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621912 | |
Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-isopropoxybenzaldehyde | |
CAS RN |
959237-03-7 | |
Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.